Ethyl 4-bromothiophene-2-carboxylate
Description
Overview of Thiophene (B33073) Chemistry and its Academic Significance
Thiophene, a five-membered heterocyclic compound containing a sulfur atom, holds a significant position in organic chemistry. numberanalytics.com With the molecular formula C4H4S, its structure is analogous to furan (B31954) and pyrrole, but with sulfur replacing the oxygen or nitrogen atom, respectively. numberanalytics.com Discovered in 1883 by Victor Meyer as a contaminant in benzene (B151609), thiophene's unique properties quickly established it as a valuable component in organic synthesis. britannica.com
Thiophene is an aromatic compound, a property conferred by its planar structure and a delocalized π-electron system. numberanalytics.comwikipedia.org The sulfur atom's presence makes thiophene more reactive than benzene in electrophilic substitution reactions. numberanalytics.comlongdom.org This reactivity, coupled with its ability to act as a ligand in coordination complexes, has made thiophene a versatile building block in the synthesis of a wide array of complex molecules, including pharmaceuticals and materials for organic electronics. numberanalytics.comlongdom.org Thiophene and its derivatives are found in some natural products and are integral to many pharmacologically active compounds.
The synthesis of the thiophene nucleus can be achieved through various routes, a prominent one being the reaction of a 1,4-dicarbonyl compound with a sulfurizing agent like phosphorus pentasulfide, known as the Paal-Knorr thiophene synthesis. wikipedia.org
The Role of Brominated Thiophene Derivatives in Contemporary Organic Synthesis
Brominated thiophene derivatives are crucial intermediates in modern organic synthesis, largely due to their utility in cross-coupling reactions. These reactions, such as Suzuki, Stille, and Kumada couplings, are fundamental for constructing carbon-carbon bonds, enabling the synthesis of complex organic molecules from simpler precursors. google.comjcu.edu.au The bromine atom on the thiophene ring serves as a versatile handle for introducing a wide range of substituents.
The position of the bromine atom on the thiophene ring is critical, influencing the structural outcome of subsequent reactions. google.com For instance, the synthesis of bromoalkylthiophenes is essential for producing polythiophenes, materials of great interest in organic semiconductors. google.com Methods for the selective bromination of thiophene derivatives are therefore of significant interest to control the regiochemistry of the final products. google.comdntb.gov.ua
Furthermore, brominated thiophenes are precursors for a variety of biologically active molecules, including antitumor agents, as well as materials for nonlinear optics and liquid crystals. thieme-connect.com The synthesis of these valuable compounds often relies on the strategic use of brominated thiophene building blocks.
Positioning of Ethyl 4-bromothiophene-2-carboxylate as a Key Building Block in Advanced Chemical Research
This compound stands out as a particularly valuable building block in advanced chemical research. Its structure incorporates several key features: a thiophene ring, a bromine atom at the 4-position, and an ethyl carboxylate group at the 2-position. This specific arrangement of functional groups allows for a diverse range of chemical transformations.
The ethyl carboxylate group is an electron-withdrawing group that influences the reactivity of the thiophene ring. ossila.com The bromine atom at the 4-position is strategically placed for participation in cross-coupling reactions, allowing for the introduction of various aryl or other functional groups. nih.gov For example, 4-bromothiophene-2-carbaldehyde, a related compound, is used in Suzuki cross-coupling reactions to synthesize a variety of 4-arylthiophene-2-carbaldehyde derivatives. nih.gov
The synthesis of this compound itself can be achieved through the direct bromination of ethyl thiophene-2-carboxylate (B1233283). thieme-connect.com This compound serves as a key intermediate in the synthesis of more complex molecules. For instance, it is a precursor to 4-bromo-2-thiophenecarboxylic acid, which is used in the synthesis of other organic compounds. ottokemi.com The versatility of this compound makes it a cornerstone in the development of new materials and biologically active compounds. rsc.org
Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₇H₇BrO₂S | thieme-connect.com |
| Appearance | Colorless oil | thieme-connect.com |
| Boiling Point | 107-108 °C (3 Torr) | thieme-connect.com |
Spectral Data of this compound
| Spectroscopy | Data | Reference |
| ¹H NMR (300 MHz, CDCl₃) | δ = 7.68 (s, 1H, H-3), 7.42 (s, 1H, H-5), 4.35 (q, J = 11.1 Hz, 2H, CH₂), 1.35 (t, J = 9.9 Hz, 3H, CH₃) | thieme-connect.com |
| ¹³C NMR (75 MHz, CDCl₃) | δ = 160.2, 134.9, 134.4, 131.2, 109.7, 61.4, 14.0 | thieme-connect.com |
| Mass Spectrometry (EI, 70 eV) | m/z (%) = 236 [⁸¹BrM]⁺ (23), 234 [⁷⁹BrM]⁺ (21), 206 (75), 204 (75), 191 [⁸¹BrM - C₂H₅O]⁺ (68), 189 [⁷⁹BrM - C₂H₅O]⁺ (67), 82 (100), 81 (55) | thieme-connect.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 4-bromothiophene-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrO2S/c1-2-10-7(9)6-3-5(8)4-11-6/h3-4H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLNFTOHTVYSKLD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=CS1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30445763 | |
| Record name | Ethyl 4-bromothiophene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30445763 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62224-17-3 | |
| Record name | 2-Thiophenecarboxylic acid, 4-bromo-, ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=62224-17-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 4-bromothiophene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30445763 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl 4-bromothiophene-2-carboxylate | |
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Synthetic Methodologies and Precursor Chemistry
Direct Halogenation Strategies for Thiophene-2-carboxylates
Direct halogenation involves the introduction of a bromine atom onto the thiophene (B33073) ring of an ethyl thiophene-2-carboxylate (B1233283) substrate. This approach is favored for its atom economy and straightforward nature, though it necessitates strict control over the reaction to achieve the desired isomer.
The electrophilic aromatic substitution of ethyl thiophene-2-carboxylate is a key method for synthesizing its brominated derivatives. The electron-rich nature of the thiophene ring makes it susceptible to attack by electrophiles like the bromonium ion.
The regiochemical outcome of the bromination of ethyl thiophene-2-carboxylate is dictated by the directing effects of the substituents on the thiophene ring. The thiophene ring itself directs electrophilic attack to the C2 and C5 positions. However, when the C2 position is occupied by an electron-withdrawing group like an ethyl carboxylate, the reactivity of the adjacent C3 position is reduced. Consequently, electrophilic attack is directed primarily to the C5 position.
To achieve substitution at the C4 position, a different strategy is required. Research has shown that the bromination of ethyl 5-alkylthiophene-2-carboxylates can selectively yield the 4-bromo derivative. thieme-connect.comthieme-connect.com The presence of an activating group at C5 and the deactivating carboxylate group at C2 directs the incoming electrophile to the C4 position. For the synthesis of Ethyl 4-bromothiophene-2-carboxylate itself, direct bromination of ethyl thiophene-2-carboxylate under specific catalytic conditions selectively yields the 4-bromo and 4,5-dibromo products. thieme-connect.com The reaction can be controlled to favor the desired 4-bromo isomer. thieme-connect.com
Catalytic systems are crucial for controlling the regioselectivity of the bromination reaction. It has been demonstrated that using a Lewis acid catalyst, such as aluminum chloride (AlCl₃), can effectively promote bromination at the C4 position of ethyl thiophene-2-carboxylate. thieme-connect.comthieme-connect.com
A developed synthetic route involves the direct bromination of ethyl thiophene-2-carboxylate using bromine in the presence of 2.5 equivalents of AlCl₃. thieme-connect.comthieme-connect.com The reaction is performed in a chlorinated solvent like dichloromethane (B109758) at a controlled temperature of 0–5 °C. thieme-connect.comthieme-connect.com These conditions furnish the target this compound in excellent yields. thieme-connect.com The use of a significant excess of the Lewis acid is key to achieving the desired regioselectivity. thieme-connect.com Without the catalyst, or with only catalytic amounts, bromination tends to occur at all available positions, leading to mixtures of products. thieme-connect.com
| Reactant | Reagent | Catalyst | Solvent | Temperature | Product | Yield |
|---|---|---|---|---|---|---|
| Ethyl thiophene-2-carboxylate | Br₂ (1 equiv.) | AlCl₃ (2.5 equiv.) | Dichloromethane | 0–5 °C | This compound | Excellent |
| Ethyl thiophene-2-carboxylate | Br₂ (2 equiv.) | AlCl₃ (2.5 equiv.) | Dichloromethane | 0–5 °C | Ethyl 4,5-dibromothiophene-2-carboxylate | 78% |
An alternative pathway involves the initial bromination of a substituted thiophene, followed by chemical modifications to introduce the ethyl ester group. For instance, a one-pot bromination/debromination procedure has been developed for 3-methylthiophene (B123197) to produce 2,4-dibromo-3-methylthiophene. nih.govresearchgate.net This intermediate is a key precursor for creating 4-bromo-3-methyl-2-thiophenecarbonyl chloride. nih.gov The carboxylic acid functionality can be introduced through methods like Grignard metallation followed by carbonation with CO₂, or via a palladium-catalyzed carbonylation. nih.govresearchgate.net Once the 4-brominated carboxylic acid is formed, it can be converted to the corresponding ethyl ester. nih.gov
Electrophilic Bromination of Ethyl Thiophene-2-carboxylates
Esterification Pathways for 4-bromothiophene-2-carboxylic Acid Precursors
This synthetic route begins with 4-bromothiophene-2-carboxylic acid, which is then converted into its corresponding ethyl ester. This approach is particularly useful when the carboxylic acid precursor is readily available or more easily synthesized than the corresponding ester.
The conversion of a carboxylic acid to an ester is a fundamental transformation in organic chemistry. Several reliable methods exist for this purpose.
The most common method is the Fischer esterification, which involves reacting the carboxylic acid (4-bromothiophene-2-carboxylic acid) with an alcohol (ethanol) in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). britannica.comlibretexts.orgsaskoer.ca The reaction is heated to drive the equilibrium towards the formation of the ester, this compound, and water. libretexts.orgyoutube.com The removal of water as it forms can also be used to ensure high conversion. britannica.com
Another efficient two-step method involves first converting the carboxylic acid into a more reactive derivative, such as an acyl chloride. britannica.com Treating 4-bromothiophene-2-carboxylic acid with a reagent like thionyl chloride (SOCl₂) or oxalyl chloride effectively produces 4-bromothiophene-2-carbonyl chloride. nih.govbritannica.com This acyl chloride is then reacted with ethanol (B145695), often in the presence of a non-nucleophilic base like pyridine (B92270) to neutralize the HCl byproduct, to yield the final ester product. This method is often faster and avoids the equilibrium limitations of Fischer esterification. britannica.com
| Method | Reagents | Key Features | Reference |
|---|---|---|---|
| Fischer Esterification | Ethanol, H₂SO₄ (catalyst) | Reversible equilibrium reaction; often requires heating and excess alcohol. | britannica.comlibretexts.org |
| Via Acyl Chloride | 1. Thionyl chloride (SOCl₂) 2. Ethanol, Pyridine | Forms a highly reactive intermediate; generally irreversible and high-yielding. | nih.govbritannica.com |
Role of Coupling Reagents and Catalysts in Esterification Protocols
The synthesis of this compound is commonly achieved through the esterification of its parent carboxylic acid, 4-bromothiophene-2-carboxylic acid. google.comambeed.com This process necessitates the use of coupling reagents and catalysts to facilitate the reaction between the carboxylic acid and ethanol.
One of the most direct methods involves the use of thionyl chloride (SOCl₂) in ethanol. google.comambeed.com In this protocol, thionyl chloride converts the carboxylic acid into a more reactive acyl chloride intermediate. This intermediate then readily reacts with ethanol to form the desired ethyl ester. The reaction is typically performed at room temperature and then warmed to drive it to completion. google.com
Another common approach is the Fischer esterification, where an acid catalyst, such as sulfuric acid (H₂SO₄), is employed in an excess of ethanol. The acidic conditions protonate the carbonyl oxygen of the carboxylic acid, enhancing the electrophilicity of the carbonyl carbon and promoting nucleophilic attack by ethanol.
For substrates that may be sensitive to harsh acidic conditions, milder coupling reagents are utilized. Carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP), provide an effective alternative. These reagents activate the carboxylic acid by forming a highly reactive O-acylisourea intermediate, which is then efficiently converted to the ester by ethanol.
Derivatization Through Cross-Coupling Reactions
The bromine atom at the 4-position of this compound serves as a versatile handle for introducing a wide array of substituents onto the thiophene ring via cross-coupling reactions. These reactions are fundamental in constructing more elaborate molecular architectures for various applications.
Suzuki-Miyaura Cross-Coupling Reactions of Bromothiophene Esters
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organohalides and organoboron compounds. This reaction is extensively used to modify bromothiophene esters like this compound.
The palladium-catalyzed arylation of bromothiophenes is a powerful technique for synthesizing aryl-substituted thiophenes. researchgate.netnih.govrsc.org The catalytic cycle typically begins with the oxidative addition of the bromothiophene to a palladium(0) complex, forming a palladium(II) intermediate. youtube.com This is followed by transmetalation with an organoboron reagent, such as an arylboronic acid, and subsequent reductive elimination to yield the arylated thiophene and regenerate the palladium(0) catalyst. youtube.com A variety of palladium catalysts, including those with phosphine (B1218219) ligands, are effective for this transformation. nih.gov The reaction is not only applicable to thiophenes but also to related benzoheteroles like benzophospholes. nih.govrsc.org
The success of the Suzuki-Miyaura reaction hinges on the careful optimization of several parameters, including the choice of catalyst, base, solvent, and temperature. researchgate.netmdpi.com The substrate scope for this reaction is broad, accommodating a variety of aryl and heteroaryl boronic acids and esters. rsc.org
Recent advancements have even seen the use of machine learning to optimize reaction conditions for Suzuki-Miyaura couplings, aiming for high yields across a wide range of substrates. chemistryviews.org Research has shown that for the coupling of 5-(4-bromophenyl)-4,6-dichloropyrimidine (B57207) with various arylboronic acids, a catalyst system of Pd(PPh₃)₄ with K₃PO₄ as the base in 1,4-dioxane (B91453) provides good yields. mdpi.com The optimization of catalyst loading is also crucial, with studies indicating that a low catalyst loading can be highly effective under the right conditions. researchgate.net
Below is an interactive table summarizing typical conditions for Suzuki-Miyaura reactions involving brominated aromatic compounds.
| Coupling Partner | Catalyst (mol%) | Base | Solvent | Temperature (°C) | Yield (%) |
| Arylboronic Acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane | 70-80 | Good |
| Phenylboronic Acid | Pd/APN-Mn(BTC) (0.3) | K₂CO₃ | Ethanol/Water | 60 | High |
| Various Boronic Esters | Pd catalyst | Various | Various | Various | Good |
Stille Coupling Reactions Involving Bromothiophene Scaffolds
The Stille coupling reaction offers another avenue for the derivatization of bromothiophene esters, utilizing organotin reagents as the coupling partners. This reaction is also catalyzed by palladium complexes. The general mechanism is similar to the Suzuki-Miyaura reaction, involving oxidative addition, transmetalation, and reductive elimination. The Stille reaction is known for its tolerance of a wide range of functional groups, although the toxicity of the organotin reagents and byproducts is a significant drawback.
Kumada Coupling Reactions for Thiophene Oligomerization
The Kumada coupling reaction employs a Grignard reagent (organomagnesium halide) and an organohalide, typically catalyzed by a nickel or palladium complex. While it can be used for simple C-C bond formation, it is particularly valuable for the synthesis of conjugated polymers and oligomers. In the context of thiophene chemistry, the Kumada coupling is instrumental in the polymerization of dihalothiophenes to produce polythiophenes. While this compound is a monohalide, it can be functionalized to serve as a monomer or a chain-capping agent in such polymerizations. For instance, a study on the synthesis of heterocycles utilized an i-PrMgBr mediated reaction with a dibromothiophene derivative. uni-muenchen.de
C-H Bond Functionalization Approaches in Bromothiophenes
The selective functionalization of C-H bonds in the presence of other reactive sites, such as a carbon-bromine bond, represents a significant advancement in synthetic chemistry. For bromothiophenes, this allows for the direct introduction of new substituents without first converting the C-Br bond, streamlining synthetic pathways.
A key challenge in the synthesis of complex thiophene derivatives is the selective activation of C-H bonds over more reactive C-Br bonds. Research has demonstrated that palladium-catalyzed coupling reactions can be controlled to favor C-H arylation while leaving the C-Br bond intact. researchgate.net This strategy is valuable as the preserved carbon-bromine bond can be used for subsequent cross-coupling reactions, allowing for the stepwise construction of complex molecules. researchgate.net
In these reactions, bromothiophene derivatives are coupled with aryl iodides using a palladium complex. The process is designed to selectively target the C-H bond adjacent to the sulfur atom in the thiophene ring. researchgate.net The tolerance of the C-Br bond to these specific palladium-catalyzed conditions is crucial for producing oligothiophenes with terminal bromine atoms, which serve as handles for further functionalization. researchgate.net The mechanism often involves an oxidative addition of the palladium catalyst to the aryl halide, followed by a C-H activation step on the bromothiophene. Subsequent reductive elimination yields the arylated product and regenerates the active palladium catalyst. nih.gov This methodology has been successfully applied to various benzoheteroles, including benzothiophenes. rsc.org
A notable aspect of this approach is the influence of the bromo-substituent itself. Control experiments have indicated that the presence of a bromide group on the thiophene ring enhances the reactivity of the adjacent C-H bond, facilitating the desired β-arylation. researchgate.net
Table 1: Example of Palladium-Catalyzed C-H Arylation Conditions
| Parameter | Condition | Source |
|---|---|---|
| Catalyst | Pd(OAc)₂ or PdCl₂(PPh₃)₂ | researchgate.net |
| Coupling Partner | Aryl Iodides | researchgate.net |
| Key Feature | Carbon-Bromine bond remains intact | researchgate.net |
| Subsequent Reactions | The resulting C-Br bond can be used for further C-C bond formation | researchgate.net |
The success of selective C-H functionalization often hinges on the activator system employed. In the palladium-catalyzed arylation of bromothiophenes, novel activator systems have been explored to enhance efficiency and selectivity. One such system involves the use of a silver(I) nitrate/potassium fluoride (B91410) (AgNO₃/KF) combination. researchgate.net This system has been shown to effectively promote the coupling at the C-H bond without cleaving the C-Br bond. researchgate.net
Mechanistic studies suggest that the silver salt plays a crucial role in the C-H bond activation step. researchgate.net Silver salts are known to improve the efficiency of various palladium-catalyzed cross-coupling reactions, including those that proceed via C-H activation. researchgate.net In some protocols, silver carbonate has also been employed as part of the catalytic system for the C-H arylation of thiophenes. nih.gov
Beyond silver, other metals have been investigated. For instance, gold(I) halide compounds are attractive because they are less likely to undergo oxidative addition with carbon-halogen bonds, a key factor for preserving the C-Br group. mdpi.com While exploring a dual-metal catalytic system, silver was also considered a promising catalyst for promoting C-H activation and for its ability to transmetalate with palladium. mdpi.com
Table 2: Activator Systems for C-H Coupling in Bromothiophenes
| Activator System | Catalyst System | Role of Activator | Source |
|---|---|---|---|
| AgNO₃ / KF | Palladium Complex | Promotes C-H bond activation | researchgate.net |
| Silver Salt | PdCl₂/(p-tolyl)₃P | Key role in C-H activation step | researchgate.net |
| Silver Carbonate | Palladium | Component in catalytic system for C-H arylation | nih.gov |
Advanced and Green Synthesis Protocols
Modern synthetic chemistry emphasizes the development of efficient and environmentally responsible methods. For thiophene-2-carboxylate derivatives, this includes the adoption of continuous flow technologies and the design of greener synthetic routes.
Continuous flow chemistry offers significant advantages over traditional batch processing, including improved heat and mass transfer, enhanced safety, and greater potential for scalability. nih.gov This technology has been successfully applied to the synthesis of thiophene-2-carboxylates. researchgate.net The use of flow reactors can lead to higher yields and fewer reaction steps compared to batch methodologies. nih.gov For example, a key step in a multi-step synthesis, such as a Heck reaction, can be performed in a continuous-flow setup, often assisted by microwave irradiation to accelerate the reaction. nih.gov This approach allows for the rapid production of intermediates which can then be used in subsequent synthetic steps. nih.gov
The principles of green chemistry aim to minimize waste and energy consumption. researchgate.net One-pot processes are a key strategy in this regard, as they reduce the number of intermediate purification steps, thereby saving solvents and energy. researchgate.net For the synthesis of thiophene-based compounds, Suzuki cross-coupling reactions represent a greener alternative. nih.gov These reactions can often be carried out in aqueous media, reducing the reliance on volatile organic solvents, and they produce non-toxic by-products that are easily removed. nih.gov
The development of routes starting from readily available materials is another cornerstone of green synthesis. beilstein-journals.org For instance, processes have been developed for halogenated 2-thiophenecarboxylic acid derivatives that begin with commercially available 3-methylthiophene. beilstein-journals.org Furthermore, utilizing catalytic amounts of reagents, rather than stoichiometric quantities, improves atom economy, a key metric of green chemistry. mdpi.com
Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy is an indispensable tool for elucidating the precise structure of Ethyl 4-bromothiophene-2-carboxylate. By analyzing the magnetic properties of atomic nuclei, specifically ¹H and ¹³C, a detailed map of the molecular structure can be assembled.
The ¹H NMR spectrum of this compound provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. The structure contains two distinct aromatic protons on the thiophene (B33073) ring and the ethyl ester group protons (a quartet and a triplet).
The chemical shifts (δ) are influenced by the electron-withdrawing effects of the bromine atom and the ethyl carboxylate group. The two thiophene protons are expected to appear as doublets due to coupling with each other. The ethyl group protons exhibit a characteristic quartet for the methylene (B1212753) (-CH₂-) group adjacent to the oxygen and a triplet for the terminal methyl (-CH₃) group, arising from coupling between them.
A summary of the expected ¹H NMR spectral data is presented below.
| Proton Assignment | Chemical Shift (δ, ppm) (Predicted) | Multiplicity | Coupling Constant (J, Hz) (Predicted) |
| H-3 (Thiophene) | ~7.8 - 8.0 | Doublet (d) | ~1.5 |
| H-5 (Thiophene) | ~7.6 - 7.8 | Doublet (d) | ~1.5 |
| -OCH₂CH₃ | ~4.3 - 4.4 | Quartet (q) | ~7.1 |
| -OCH₂CH₃ | ~1.3 - 1.4 | Triplet (t) | ~7.1 |
Note: Predicted values are based on analogous structures and general spectroscopic principles.
The carbonyl carbon (C=O) of the ester is expected at the lowest field (highest ppm value), typically in the 160-170 ppm range. libretexts.org The carbons of the thiophene ring appear in the aromatic region, with their specific shifts influenced by the bromine and carboxylate substituents. The carbon attached to the bromine (C-4) is expected at a lower field compared to an unsubstituted thiophene, while the carbons of the ethyl group appear at the highest field (lowest ppm values). libretexts.org
An overview of the predicted ¹³C NMR chemical shifts is provided in the following table.
| Carbon Assignment | Chemical Shift (δ, ppm) (Predicted) |
| C=O (Ester) | ~162 |
| C-2 (Thiophene) | ~135 |
| C-5 (Thiophene) | ~132 |
| C-3 (Thiophene) | ~130 |
| C-4 (Thiophene) | ~115 |
| -OC H₂CH₃ | ~61 |
| -OCH₂C H₃ | ~14 |
Note: Predicted values are based on analogous structures like 4-bromothiophene-2-carbaldehyde and general substituent effects. nih.gov
For unambiguous assignment of all proton and carbon signals, especially in more complex molecules, two-dimensional (2D) NMR techniques are employed. libretexts.org These methods provide correlation data that reveal couplings between nuclei.
COSY (Correlation Spectroscopy): A homonuclear COSY experiment would show a cross-peak between the two thiophene protons (H-3 and H-5), confirming their scalar coupling and spatial proximity of three bonds. libretexts.org
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would definitively link the H-3 signal to the C-3 signal, H-5 to C-5, the methylene protons to their carbon, and the methyl protons to their carbon.
The thiophene proton H-3 showing correlation to the carbonyl carbon (C=O) and C-5.
The methylene protons (-OCH₂-) of the ethyl group showing a correlation to the carbonyl carbon.
These 2D NMR experiments, when used together, provide a robust and detailed confirmation of the compound's structural integrity. nih.govresearchgate.net
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural insights from its fragmentation patterns.
In EI-MS, the molecule is bombarded with high-energy electrons, causing ionization and extensive fragmentation. The resulting mass spectrum displays the molecular ion peak (M⁺) and various fragment ions. The molecular ion peak confirms the molecular weight of the compound. For this compound (C₇H₇BrO₂S), the molecular ion peak would appear as a doublet due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br), with two peaks of nearly equal intensity at m/z 234 and 236.
Common fragmentation pathways for ethyl esters include the loss of the ethoxy group (-•OCH₂CH₃, 45 Da) and the loss of ethylene (B1197577) (C₂H₄, 28 Da) via a McLafferty rearrangement. libretexts.orgmiamioh.edu
Key expected fragments in the EI-MS spectrum are detailed below.
| m/z (for ⁷⁹Br) | m/z (for ⁸¹Br) | Fragment Identity (Predicted) |
| 234 | 236 | [M]⁺ (Molecular Ion) |
| 206 | 208 | [M - C₂H₄]⁺ |
| 189 | 191 | [M - OCH₂CH₃]⁺ |
| 155 | 157 | [C₄H₂BrS]⁺ |
Electrospray Ionization (ESI) is a soft ionization technique that typically produces protonated molecules [M+H]⁺ or other adducts with minimal fragmentation. This method is excellent for accurately confirming the molecular weight. uni.lu For this compound, ESI-MS would be expected to show prominent adduct ions.
Predicted ESI-MS data points are listed in the table below. uni.lu
| Adduct | Predicted m/z (for ⁷⁹Br isotope) |
| [M+H]⁺ | 234.94229 |
| [M+Na]⁺ | 256.92423 |
| [M+K]⁺ | 272.89817 |
| [M-H]⁻ | 232.92773 |
Source: Predicted data from PubChemLite. uni.lu
Vibrational Spectroscopy for Functional Group Identification
Fourier-Transform Infrared (FTIR) spectroscopy is used to identify the functional groups within the molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. While a specific spectrum for the title compound is not detailed in the provided sources, the expected absorption bands can be predicted based on the known frequencies for its constituent parts: the ethyl ester group and the substituted thiophene ring.
The most prominent absorption would be the strong carbonyl (C=O) stretching vibration of the ester group, typically found in the 1700–1750 cm⁻¹ region. The C-O single bond stretches of the ester group are expected to produce strong bands in the fingerprint region, between 1100 and 1300 cm⁻¹. researchgate.net
Vibrations associated with the thiophene ring are also characteristic. Aromatic C=C stretching vibrations within the ring generally occur in the 1350-1600 cm⁻¹ range. iosrjournals.org The C-S stretching mode of the thiophene ring is typically observed at lower frequencies, often between 630 and 850 cm⁻¹. iosrjournals.orgjchps.com Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while C-H out-of-plane bending vibrations appear between 750-1000 cm⁻¹. iosrjournals.org The C-Br stretch is anticipated at a lower wavenumber, generally in the 500-600 cm⁻¹ range.
Table 2: Predicted FTIR Absorption Bands for this compound
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |
| Aromatic C-H | Stretch | ~3100 | Medium-Weak |
| Aliphatic C-H | Stretch | 2850-3000 | Medium |
| Ester C=O | Stretch | 1700-1750 | Strong |
| Thiophene Ring C=C | Stretch | 1350-1600 | Medium |
Ester C-O | Stretch | 1100-1300 | Strong | | Thiophene Ring C-S | Stretch | 630-850 | Medium-Weak | | C-Br | Stretch | 500-600 | Medium-Strong |
Data inferred from spectroscopic principles and analysis of related thiophene and ester compounds. researchgate.netiosrjournals.orgjchps.com
Electronic Absorption Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. fiveable.me Molecules with conjugated π systems, such as this compound, absorb light in the UV-Vis range, promoting electrons from a lower energy orbital to a higher energy one. libretexts.org
The primary electronic transitions expected for this compound are π → π* transitions associated with the conjugated system of the thiophene ring. libretexts.org The presence of the ester and bromine substituents on the thiophene ring influences the energy of these transitions. In conjugated systems, the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) is reduced, leading to absorption at longer wavelengths compared to non-conjugated systems. libretexts.org For a closely related compound, thiophene-2-carboxylic acid, a UV absorption maximum is observed, which suggests the title compound would also absorb in the UV region. spectrabase.com Additionally, weaker n → π* transitions, involving the non-bonding electrons on the sulfur and oxygen atoms, may occur at longer wavelengths but are typically much less intense than π → π* transitions. libretexts.org
X-ray Crystallography for Definitive Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state, providing accurate data on bond lengths, bond angles, and intermolecular interactions.
While the crystal structure for this compound itself is not available in the searched literature, the structure of the closely related compound, 4-Bromothiophene-2-carboxaldehyde, has been determined by single-crystal X-ray diffraction. researchgate.net The study of this analogue reveals critical structural parameters for the 4-bromo-2-substituted thiophene core. The structure of 4-Bromothiophene-2-carboxaldehyde was determined at a low temperature of 100 K, which minimizes thermal motion and allows for a more precise structural determination. researchgate.net The data from this analogue suggests that the thiophene ring is planar, as expected. The bond lengths and angles within the thiophene ring and the C-Br bond would be expected to be very similar in this compound. The primary structural difference would be the conformation of the ethyl ester group relative to the thiophene ring.
Table 3: Crystallographic Data for the Analogue Compound 4-Bromothiophene-2-carboxaldehyde
| Parameter | Value |
| Compound | 4-Bromothiophene-2-carboxaldehyde |
| Molecular Formula | C₅H₃BrOS |
| Temperature | 100 K |
| R-factor | 0.019 |
| wR-factor | 0.047 |
Data sourced from the crystallographic study of 4-Bromothiophene-2-carboxaldehyde. researchgate.net
Computational Chemistry and Theoretical Investigations
Density Functional Theory (DFT) Calculations for Electronic and Structural Properties
Density Functional Theory (DFT) has emerged as a powerful tool for predicting the properties of molecular systems. For derivatives of thiophene (B33073), DFT calculations, often employing the B3LYP functional with various basis sets, have been instrumental in understanding their geometry, vibrational modes, and electronic characteristics. mdpi.commaterialsciencejournal.org
The first step in the theoretical investigation of a molecule like Ethyl 4-bromothiophene-2-carboxylate involves the optimization of its geometry to find the most stable conformation. This process determines the bond lengths, bond angles, and dihedral angles that correspond to the minimum energy state of the molecule. For similar thiophene derivatives, such as methyl-3-aminothiophene-2-carboxylate, single-crystal X-ray diffraction analysis has been used to determine the precise molecular structure, which can then be compared with the results of DFT calculations. mdpi.com In a computational study of thiophene sulfonamide derivatives, bond lengths such as S1–C2 and C5–S1 were calculated to be in the range of 1.73 Å to 1.75 Å. mdpi.com The bond angles of S1–C2–C3 and C4–C5–S1 were found to be between 110.84° and 112.45°. mdpi.com Such studies provide a foundational understanding of the molecule's three-dimensional structure.
Conformational analysis, particularly for flexible parts of the molecule like the ethyl ester group, is crucial. Potential energy surface (PES) scans are performed by systematically rotating specific dihedral angles to identify the lowest energy conformer. For instance, in a study of a hexahydropyrimidine (B1621009) derivative, the dihedral angles were rotated in 10-degree steps from 0 to 360 degrees to map the potential energy landscape and identify the most stable conformation.
| Parameter | Bond Length (Å) / Bond Angle (°) |
| S1–C2 | 1.73 - 1.75 |
| C5–S1 | 1.73 - 1.75 |
| S1–C2–C3 | 110.84 - 112.44 |
| C4–C5–S1 | 110.63 - 112.45 |
| Data derived from computational studies on analogous thiophene sulfonamide derivatives. mdpi.com |
Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and FT-Raman spectroscopy, provides a fingerprint of a molecule based on its vibrational modes. DFT calculations are used to predict these vibrational frequencies, which, after appropriate scaling, can be correlated with experimental data. iosrjournals.org For 2-thiophene carboxylic acid, the C-S stretching modes were identified theoretically and experimentally. iosrjournals.org The aromatic C-H stretching vibrations in thiophene derivatives are typically observed in the region of 3100-3000 cm⁻¹. iosrjournals.org The assignment of these vibrational modes is facilitated by potential energy distribution (PED) analysis, which indicates the contribution of each internal coordinate to a particular normal mode. iosrjournals.org
| Vibrational Mode | Calculated (Scaled) | Experimental (FT-IR/FT-Raman) |
| Aromatic C-H stretch | 3117-3080 | 3113-3083 |
| C-S stretch | 852, 649 | 647/637 |
| Data based on studies of 2-thiophene carboxylic acid. iosrjournals.org |
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for structure elucidation. DFT calculations, particularly using the Gauge-Including Atomic Orbital (GIAO) method, are widely used to predict ¹H and ¹³C NMR chemical shifts. researchgate.netruc.dk The accuracy of these predictions is highly dependent on the choice of the functional and basis set. mdpi.com For complex molecules, calculated chemical shifts can aid in the assignment of experimental spectra. ruc.dk In a study of ethyl (Z)-R-3-(amino)but-2-enoate, a good correlation between the experimental and calculated ¹³C chemical shifts was achieved using the B3LYP functional and the 6-311++G(d,p) basis set. ruc.dk
The electronic properties of a molecule are largely governed by its frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting ability. ajchem-a.com The energy gap between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is a critical parameter for determining the chemical reactivity and stability of a molecule. mdpi.comajchem-a.com A smaller HOMO-LUMO gap suggests higher reactivity. mdpi.com For methyl-3-aminothiophene-2-carboxylate, the HOMO and LUMO were found to be delocalized over the thiophene ring, with a calculated energy gap of approximately 4.537 eV, indicating a high chemical reactivity. mdpi.com
| Parameter | Energy (eV) |
| EHOMO | Value dependent on specific analogue |
| ELUMO | Value dependent on specific analogue |
| HOMO-LUMO Gap (ΔE) | ~4.537 |
| Data from a computational study on methyl-3-aminothiophene-2-carboxylate. mdpi.com |
From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the chemical reactivity of a molecule. These include ionization potential (I), electron affinity (A), chemical potential (µ), chemical hardness (η), and the electrophilicity index (ω). ajchem-a.comresearchgate.net These descriptors are defined by the following equations:
Ionization Potential (I) ≈ -EHOMO
Electron Affinity (A) ≈ -ELUMO
Chemical Potential (µ) = -(I + A) / 2
Chemical Hardness (η) = (I - A) / 2
Electrophilicity Index (ω) = µ² / (2η)
These parameters provide a quantitative measure of the stability and reactivity of the molecule. For instance, a higher electrophilicity index indicates a greater capacity of the molecule to accept electrons. mdpi.com Studies on various organic molecules have shown that these DFT-based descriptors are valuable in predicting their reactivity. researchgate.netmdpi.com
| Descriptor | Definition | Value |
| Ionization Potential (I) | -EHOMO | Dependent on HOMO energy |
| Electron Affinity (A) | -ELUMO | Dependent on LUMO energy |
| Chemical Potential (µ) | -(I + A) / 2 | Derived from I and A |
| Chemical Hardness (η) | (I - A) / 2 | Derived from I and A |
| Electrophilicity Index (ω) | µ² / (2η) | Derived from µ and η |
| Values are dependent on the specific analogous compound and computational method used. |
Analysis of Electronic Structure and Reactivity
Molecular Electrostatic Potential (MEP) Mapping
The Molecular Electrostatic Potential (MEP) is a valuable descriptor used to visualize the three-dimensional charge distribution of a molecule, offering insights into its reactivity and intermolecular interactions. researchgate.net The MEP map is generated by calculating the electrostatic potential at the surface of a molecule, which helps in identifying the electron-rich and electron-poor regions.
In a typical MEP map, regions of negative electrostatic potential, depicted in shades of red and yellow, correspond to areas with a high electron density, such as those around electronegative atoms (e.g., oxygen, nitrogen, and the bromine atom in this case). These regions are susceptible to electrophilic attack. Conversely, areas with positive electrostatic potential, shown in blue, indicate electron-deficient regions, typically around hydrogen atoms, and are prone to nucleophilic attack. nih.gov The green areas represent regions of neutral or near-zero potential. nih.gov
For this compound, the MEP map would be expected to show a significant negative potential around the oxygen atoms of the carboxylate group and the bromine atom, highlighting these as primary sites for electrophilic interactions. The sulfur atom in the thiophene ring, with its lone pairs of electrons, would also contribute to the electron-rich character of the molecule. researchgate.net The hydrogen atoms of the ethyl group and the thiophene ring would exhibit positive potential. This detailed charge distribution map is instrumental in predicting how the molecule might interact with biological receptors or other molecules, for instance, through hydrogen bonding or halogen bonding. researchgate.netresearchgate.net
Prediction of Non-Linear Optical (NLO) Properties
Non-linear optical (NLO) materials are of great interest for their potential applications in optoelectronics, including frequency conversion and optical switching. nih.gov Computational methods, particularly Density Functional Theory (DFT), have become a standard tool for predicting the NLO properties of organic molecules. e3s-conferences.orgnih.gov The NLO response of a molecule is primarily governed by its molecular polarizability (α) and hyperpolarizability (β).
The prediction of NLO properties for this compound would involve DFT calculations to determine these parameters. Thiophene derivatives are known to be good candidates for NLO materials due to the electron-rich nature of the thiophene ring, which facilitates intramolecular charge transfer (ICT) from a donor to an acceptor group upon excitation. researchgate.net In this compound, the thiophene ring can act as a π-conjugated bridge.
Theoretical studies on similar D-π-A (donor-π-acceptor) systems have shown that the magnitude of the first hyperpolarizability (β) is strongly dependent on the extent of ICT. nih.gov A smaller energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is generally associated with a larger NLO response. researchgate.net Computational analyses of related thiophene-based molecules have demonstrated that the introduction of electron-withdrawing and electron-donating groups can significantly enhance the NLO properties. researchgate.net Therefore, theoretical calculations for this compound would focus on its HOMO-LUMO energy gap and the calculated values of polarizability and hyperpolarizability to assess its potential as an NLO material.
Molecular Docking Simulations for Biological Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. rjraap.com This method is extensively used in drug discovery to understand the interaction between a ligand, such as this compound, and a biological target, typically a protein or enzyme. researchgate.net The primary goal of molecular docking is to identify the binding mode and estimate the binding affinity of the ligand to the target's active site. eurjchem.com
Thiophene derivatives have been investigated for a wide range of biological activities, including anticancer and antibacterial effects. nih.govnih.gov For instance, molecular docking studies on thiophene-based compounds have been performed against various cancer-related proteins like protein tyrosine phosphatase 1B (PTP1B) and Janus kinase 2 (JAK2). researchgate.netmdpi.com In such studies, the synthesized compounds are computationally placed into the active site of the target protein to predict the binding interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces.
A hypothetical molecular docking study of this compound against a potential anticancer target would involve:
Preparation of the Ligand and Receptor: The 3D structure of this compound would be generated and optimized. The crystal structure of the target protein would be obtained from a repository like the Protein Data Bank (PDB).
Docking Simulation: Using specialized software, the ligand would be docked into the active site of the receptor.
Analysis of Results: The resulting poses would be scored based on their binding energy, with lower energies indicating a more favorable interaction. The specific amino acid residues involved in the interaction would be identified.
The following table illustrates the type of data that would be generated from a molecular docking study, using hypothetical targets for this compound.
| Target Protein (Hypothetical) | PDB ID | Binding Energy (kcal/mol) | Key Interacting Residues |
|---|---|---|---|
| Protein Tyrosine Phosphatase 1B (PTP1B) | 2HNP | -7.5 | Arg47, Asp48, Phe182 |
| Janus Kinase 2 (JAK2) | 4Z32 | -6.8 | Leu855, Gly856, Val863 |
| Tyrosyl-tRNA Synthetase (TyrRS) | 5ZTJ | -8.2 | Asp79, Gly192, His225 |
Theoretical Pharmacokinetics and ADME (Absorption, Distribution, Metabolism, Excretion) Prediction
In the early stages of drug discovery, it is crucial to assess the pharmacokinetic properties of a compound, commonly referred to as ADME (Absorption, Distribution, Metabolism, and Excretion). nih.gov Computational models provide a rapid and cost-effective way to predict these properties. Tools like SwissADME are widely used to estimate the physicochemical properties and ADME parameters of small molecules from their chemical structure. swissadme.ch
For this compound, a theoretical ADME prediction would involve calculating various molecular descriptors that are known to influence a drug's behavior in the body. These predictions can help to identify potential liabilities, such as poor absorption or rapid metabolism, early in the development process.
Key predicted ADME parameters for a compound like this compound would include:
Physicochemical Properties: Molecular Weight (MW), LogP (lipophilicity), and Topological Polar Surface Area (TPSA).
Lipinski's Rule of Five: An assessment of drug-likeness based on MW, LogP, H-bond donors, and H-bond acceptors.
Water Solubility: Prediction of the compound's solubility in water.
Pharmacokinetics: Prediction of gastrointestinal (GI) absorption, blood-brain barrier (BBB) permeation, and interaction with cytochrome P450 (CYP) enzymes, which are crucial for drug metabolism. nih.gov
Drug-likeness: Evaluation based on established filters to identify potentially problematic fragments.
Synthetic Accessibility: An estimation of how easily the compound can be synthesized.
The following table presents a hypothetical ADME prediction for this compound, based on the types of parameters generated by predictive models.
| Property | Predicted Value (Hypothetical) | Significance |
|---|---|---|
| Molecular Weight | 249.1 g/mol | Influences size and diffusion |
| LogP (o/w) | 2.85 | Indicates lipophilicity and membrane permeability |
| Topological Polar Surface Area (TPSA) | 52.6 Ų | Relates to membrane penetration |
| Lipinski's Rule of Five | 0 violations | Suggests good oral bioavailability |
| GI Absorption | High | Predicts good absorption from the gut |
| BBB Permeant | No | Predicts inability to cross the blood-brain barrier |
| CYP2D6 Inhibitor | Yes | Potential for drug-drug interactions |
| Synthetic Accessibility | 2.5 | Moderately easy to synthesize |
Applications in Medicinal Chemistry and Biological Activity Studies
Investigation of Antimicrobial and Antibacterial Activities
Thiophene-based compounds have demonstrated a wide spectrum of antimicrobial activities. nih.govcabidigitallibrary.orgencyclopedia.pub The structural versatility of thiophene (B33073) allows for the synthesis of derivatives with potent effects against various pathogens, including drug-resistant strains. nih.govfrontiersin.org
The emergence of extensively drug-resistant (XDR) Salmonella Typhi poses a significant global health threat, driving the search for new antibacterial agents. nih.gov In this context, derivatives of 5-bromothiophene-2-carboxylic acid have been synthesized and evaluated for their efficacy. A study focused on 2-ethylhexyl 5-arylthiophene-2-carboxylates, derived from 2-ethylhexyl 5-bromothiophene-2-carboxylate, revealed promising in vitro antibacterial activity against XDR S. Typhi. nih.govnih.gov
One particular derivative, 2-ethylhexyl-5-(p-tolyl)thiophene-2-carboxylate (4F), demonstrated outstanding antibacterial action with a Minimum Inhibitory Concentration (MIC) value of 3.125 mg/mL against XDR S. Typhi, which was notably effective compared to standard antibiotics like ciprofloxacin (B1669076) and ceftriaxone. nih.govnih.gov Other studies have also confirmed the potential of thiophene derivatives as antibacterial agents against S. typhi. For instance, a series of ethyl-2-(substituted benzylideneamino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate derivatives were synthesized, with some compounds showing potent activity against S. typhi with MIC values as low as 0.81 µM/ml. nih.govnih.govresearchgate.net
Table 1: Antibacterial Activity of Selected Thiophene Derivatives against S. typhi
| Compound | Test Strain | MIC Value | Source |
|---|---|---|---|
| 2-ethylhexyl-5-(p-tolyl)thiophene-2-carboxylate | XDR S. Typhi | 3.125 mg/mL | nih.govnih.gov |
The antibacterial mechanism of thiophene derivatives is thought to be multifaceted, often involving interaction with bacterial cell membranes and key enzymes. Docking studies suggest that these compounds can bind to and inhibit essential bacterial proteins. frontiersin.orgnih.govnih.gov
One proposed mechanism involves the disruption of the bacterial outer membrane. Thiophene derivatives have shown the ability to bind to outer membrane proteins (OMPs) such as CarO1, Omp33, OmpW, and OmpC in Gram-negative bacteria like Acinetobacter baumannii and E. coli. nih.govfrontiersin.org It is plausible that the thiophene ring interacts with these proteins through π-π stacking bonds, leading to increased membrane permeability and ultimately, cell death. frontiersin.org
Another theoretical mechanism is the inhibition of crucial bacterial enzymes. Molecular docking analyses have indicated that thiophene derivatives can fit into the active sites of enzymes like dihydrofolate reductase and rhomboid protease. nih.gov The binding is facilitated by strong hydrogen bonds and hydrophobic interactions, which could inhibit the enzyme's function and disrupt essential metabolic pathways in the bacteria. nih.gov Computational studies have also pointed to D-alanine ligase as a potential target for thiophene-based compounds. nih.gov
Antifungal Properties of Thiophene-Based Esters
Thiophene derivatives, including esters, have been investigated for their potential as antifungal agents. researchgate.net Research has shown their efficacy against a range of clinically relevant fungal species. In one study, a series of ethyl-2-(substituted benzylideneamino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate derivatives were screened for antifungal activity. nih.govresearchgate.net Compound S4 from this series displayed excellent activity against both Candida albicans and Aspergillus niger, with a Minimum Inhibitory Concentration (MIC) of 0.91 µM/ml. nih.govresearchgate.net
Structure-activity relationship (SAR) studies on other thiophene-related systems, such as di(hetero)arylamine derivatives of benzo[b]thiophene, have provided insights into the structural requirements for antifungal action. For example, the absence of an ester group at the 2-position of the benzo[b]thiophene core was found to broaden the spectrum of activity in certain pyridine (B92270) derivatives. nih.gov Furthermore, some thiophene-based stilbene (B7821643) derivatives have been shown to induce abnormal mycelial morphology and increase cell membrane conductivity in the fungus Botrytis cinerea. nih.gov
Antiviral Activity Research, including Norovirus Inhibition
The thiophene scaffold is also a promising platform for the development of antiviral agents. cabidigitallibrary.orgencyclopedia.pub Research into heterocyclic carboxamides has identified thiophene derivatives as potent inhibitors of norovirus, a common cause of acute gastroenteritis. jst.go.jp
A screening campaign identified 5-bromo-N-(6-fluorobenzo[d]thiazol-2-yl)thiophene-2-carboxamide as an anti-norovirus agent. jst.go.jp Subsequent structure-activity relationship studies highlighted the importance of halogen substituents on the thiophene ring for antiviral activity. A 3,5-di-bromo-thiophene derivative was found to be a more potent inhibitor. jst.go.jp The most potent compound developed, a hybrid of 3,5-di-bromo-thiophene and 4,6-di-fluoro-benzothiazole, exhibited an EC₅₀ value of 0.53 µM, suggesting it may inhibit intracellular viral replication. jst.go.jp These findings indicate that a halogenated thiophene ring conjugated to an amide bond at the 2-position is a key structural feature for anti-norovirus activity. jst.go.jp
Spasmolytic Activity of Thiophene Derivatives
Thiophene derivatives have been explored for their spasmolytic (antispasmodic) effects, which are useful for treating smooth muscle spasms in the gastrointestinal tract. nih.govtubitak.gov.tr A series of novel derivatives based on 5-bromothiophene-2-carboxylic acid were synthesized and evaluated for this activity. nih.govnih.govresearchgate.net
The studies, which used isolated rat duodenum, showed that most of the synthesized compounds exhibited good spasmolytic effects. nih.govnih.gov Specifically, derivatives of phenethyl 5-bromothiophene-2-carboxylate showed complete relaxation of high-potassium induced contractions. nih.govtubitak.gov.tr One of the most potent compounds, phenethyl 5-(3,4-dichlorophenyl)thiophene-2-carboxylate, displayed an excellent spasmolytic effect with an EC₅₀ value of 1.26 µM. nih.govnih.govresearchgate.net The proposed mechanism for this activity is the blockage of calcium channels, although further research is needed to determine if this action is receptor-linked or direct. nih.gov
Table 2: Spasmolytic Activity of Phenethyl 5-arylthiophene-2-carboxylate Derivatives
| Compound | EC₅₀ (µM) | 95% Confidence Interval (CI) | Source |
|---|---|---|---|
| 10b | 2.13 | 1.32–3.46 | nih.govtubitak.gov.tr |
| 10c | 3.14 | 1.68–6.06 | nih.govtubitak.gov.tr |
| 10d | 1.26 | 0.64–2.67 | nih.govtubitak.gov.trnih.govresearchgate.net |
Agonistic Activity towards G Protein-Coupled Receptors (e.g., GPR35)
G protein-coupled receptors (GPCRs) are a major class of drug targets. The orphan receptor GPR35 has been identified as a potential target for inflammatory conditions, pain, and metabolic diseases. bohrium.comsemanticscholar.org Research has led to the discovery of thieno[3,2-b]thiophene-2-carboxylic acid derivatives as a novel class of GPR35 agonists. bohrium.comacs.org
Screening of a compound library using a native cell line endogenously expressing GPR35 identified these thiophene derivatives as potent activators of the receptor. semanticscholar.orgacs.org One of the most potent compounds identified was 6-bromo-3-methylthieno[3,2-b]thiophene-2-carboxylic acid (YE210), which exhibited an EC₅₀ of 63.7 ± 4.1 nM. bohrium.comacs.org This potency was superior to that of the known GPR35 agonist, zaprinast. bohrium.comacs.org Further assays confirmed that the agonistic activity of these ligands is specific to GPR35. bohrium.comacs.org These findings establish thieno[3,2-b]thiophene-2-carboxylic acids as a valuable chemical series for further investigation into the pharmacology and therapeutic potential of GPR35. bohrium.comacs.org
Utilization as Pharmaceutical Intermediates and Building Blocks for Drug Discovery
Ethyl 4-bromothiophene-2-carboxylate is a versatile heterocyclic compound that serves as a crucial intermediate in the synthesis of more complex molecules targeted for pharmaceutical applications. The thiophene ring itself is considered a significant pharmacophore, often used as a bioisosteric replacement for a phenyl group in drug candidates, which can enhance biological activity. nih.goved.ac.uk The presence of the bromine atom and the ethyl ester group at specific positions on the thiophene ring provides reactive sites for a variety of chemical transformations, making it an ideal scaffold for developing novel therapeutic agents.
The bromine atom on the thiophene ring is particularly useful for introducing molecular diversity through cross-coupling reactions, such as the Suzuki coupling. This allows for the attachment of various aryl or heteroaryl groups, leading to the creation of a wide array of derivatives. nih.gov These derivatives can then be screened for various biological activities, including as kinase inhibitors, antibacterial agents, and other therapeutic targets. nih.govmdpi.com The ethyl ester group can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with different amines to form amides, further expanding the range of possible molecular structures. mdpi.com This flexibility makes this compound a valuable starting material in drug discovery programs.
The strategic design of combinatorial libraries is a cornerstone of modern drug discovery, enabling the rapid synthesis and screening of a large number of compounds to identify potential lead molecules. This compound is an excellent starting block for the generation of such libraries due to its capacity for diversification at multiple positions. nih.gov Medicinal chemists leverage the reactivity of this intermediate to produce extensive collections of structurally related compounds, which can then be evaluated for their therapeutic potential against various diseases. nih.gov
The generation of these libraries often begins with a core scaffold, in this case, the 4-bromothiophene-2-carboxylate core, which is then systematically decorated with a variety of substituents. For instance, a library of potential kinase inhibitors was developed using a substituted 2-bromothiophene-3-carboxylic acid, a closely related analog. nih.gov The synthesis involved a multi-step process where the bromine atom was eventually replaced by a selenium-containing moiety, and the carboxylic acid was converted to a series of amides. This approach highlights how a single, versatile intermediate can give rise to a multitude of compounds for biological screening.
Below is an illustrative data table showcasing the potential for generating a combinatorial library from a brominated thiophene carboxylate core, based on synthetic strategies reported for analogous compounds.
Table 1: Illustrative Combinatorial Library from a Brominated Thiophene Carboxylate Scaffold
| Core Scaffold | R1 Substituent (via Suzuki Coupling) | R2 Substituent (via Amide Coupling) | Potential Therapeutic Target |
| This compound | Phenyl | Benzylamine | Kinase Inhibitor |
| This compound | Pyridinyl | Piperidine | GPCR Modulator |
| This compound | Thienyl | Morpholine | Antibacterial Agent |
| This compound | Naphthyl | Aniline | Antiviral Agent |
The research findings on related brominated thiophene esters have demonstrated the successful synthesis of various compound series with promising biological activities. For example, derivatives of 5-bromothiophene-2-carboxylic acid have been synthesized and shown to possess spasmolytic and antibacterial effects. nih.govmdpi.com In one study, a series of pentyl 5-arylthiophene-2-carboxylate derivatives were synthesized via Suzuki cross-coupling reactions, showcasing the utility of the bromo-substituent in generating diversity. nih.gov Another study detailed the synthesis of 2-ethylhexyl 5-arylthiophene-2-carboxylates which were evaluated for their antibacterial activity against extensively drug-resistant Salmonella Typhi. mdpi.com While these examples utilize a different isomer (5-bromo) and different ester groups, the underlying chemical principles are directly applicable to the use of this compound in creating diverse libraries for the discovery of new drug candidates.
Applications in Materials Science and Advanced Technologies
Role in Organic Electronic Materials Development
Thiophene-containing compounds are integral to the field of organic electronics. The development of novel thiophene (B33073) derivatives is crucial for advancing the performance of organic electronic devices.
Non-linear optical (NLO) materials are essential for a range of photonic applications, including optical data storage, telecommunications, and optical computing. The NLO response of a material is highly dependent on its molecular structure, particularly the presence of a donor-π-acceptor (D-π-A) framework which facilitates intramolecular charge transfer (ICT).
Thiophene rings are excellent π-linkers in D-π-A systems due to their electron-rich character and the ability to promote electron delocalization. While direct studies on NLO dyes synthesized from Ethyl 4-bromothiophene-2-carboxylate are not extensively documented in publicly available literature, the class of 4-brominated thiophene-2-carboxylic acids are recognized as key starting materials for NLO materials. researchgate.net The bromine atom on the thiophene ring of this compound can be readily substituted through cross-coupling reactions, such as the Suzuki or Stille reactions, to introduce a donor or acceptor group. rsc.org The ethyl ester group can also be modified to tune the electronic properties of the final molecule.
A hypothetical synthetic route to an NLO dye could involve the Suzuki coupling of this compound with an electron-donating boronic acid derivative, followed by modification of the ester group to an electron-accepting moiety. This would create the classic D-π-A structure required for NLO activity. The efficiency of such dyes is often evaluated by their hyperpolarizability (β) values, which are influenced by the strength of the donor and acceptor groups and the length of the π-conjugated system.
Table 1: Examples of Thiophene-Based NLO Dyes and their Properties
| Thiophene Derivative Structure | Donor Group | Acceptor Group | Hyperpolarizability (β) (esu) |
|---|---|---|---|
| 5-(4-Nitrophenyl)-thiophene-2-carbaldehyde | Thiophene | Nitro | Varies with measurement technique |
| 2-(4-(Dimethylamino)phenyl)-5-(4-nitrophenyl)thiophene | Dimethylamino | Nitro | High, indicative of strong ICT |
| 5,5'-Bis(4-methoxyphenyl)-2,2'-bithiophene | Methoxy | (as a donor to another unit) | Moderate |
Note: This table presents examples of related thiophene-based NLO dyes to illustrate the structural concepts. Specific data for dyes derived directly from this compound is not available.
Organic semiconductors are the active components in a variety of electronic devices, including organic field-effect transistors (OFETs) and organic photovoltaic (OPV) cells. Thiophene-based materials are among the most extensively studied organic semiconductors due to their excellent charge transport properties and environmental stability. The planarity of the thiophene ring facilitates intermolecular π-π stacking, which is crucial for efficient charge hopping between molecules in the solid state.
This compound serves as a valuable building block for more complex thiophene-based semiconductors. The bromine atom allows for the extension of the conjugated system through polymerization or by coupling with other aromatic units. For instance, it can be used in the synthesis of oligothiophenes or polythiophenes. Regioregular poly(3-alkylthiophene)s are a well-known class of polymer semiconductors, and the principles of their synthesis, often involving cross-coupling of brominated thiophene monomers, can be applied to derivatives of this compound. rsc.org The resulting materials can be used as the active layer in OFETs, where their performance is characterized by parameters such as charge carrier mobility and the on/off ratio.
Table 2: Performance of selected Thiophene-Based Organic Semiconductors in OFETs
| Thiophene-Based Semiconductor | Device Architecture | Mobility (cm²/Vs) | On/Off Ratio |
|---|---|---|---|
| Poly(3-hexylthiophene-2,5-diyl) (P3HT) | Bottom-gate, top-contact | ~0.1 - 1 | > 10^6 |
| Dinaphtho[2,3-b:2',3'-f]thieno[3,2-b]thiophene (DNTT) | Top-gate, bottom-contact | > 10 | > 10^7 |
| 2,7-Dioctyl google.combenzothieno[3,2-b] google.combenzothiophene (C8-BTBT) | Top-gate, bottom-contact | > 10 | > 10^7 |
Note: This table provides examples of high-performance thiophene-based organic semiconductors to highlight the potential of materials derived from thiophene precursors.
Organic light-emitting diodes (OLEDs) are a prominent technology in displays and solid-state lighting. The emissive layer in an OLED is composed of organic molecules that emit light upon electrical excitation. Thiophene derivatives are frequently incorporated into the structure of OLED materials, either as part of the emissive core, the host material, or in the charge-transporting layers. Their electron-rich nature can be tuned to achieve emission across the visible spectrum.
This compound can be a precursor for the synthesis of such electroluminescent materials. Through reactions like the Suzuki or Buchwald-Hartwig coupling, various aromatic and heteroaromatic groups can be attached at the 4-position to create a larger conjugated system with desired photoluminescent properties. The ester group can also be converted to other functionalities to fine-tune the electronic and optical characteristics of the final molecule, influencing factors like the emission wavelength and quantum efficiency. While specific OLEDs utilizing materials directly synthesized from this compound are not widely reported, the synthetic utility of brominated thiophenes in creating emissive materials is well-established. For instance, donor-π-acceptor molecules containing a thieno[3,2-b]thiophene (B52689) core, which can be synthesized from brominated thiophenes, have been successfully used as emitters in OLEDs. google.com
Application in Liquid Crystal Research
Liquid crystals are a state of matter with properties between those of a conventional liquid and a solid crystal. They are widely used in display technologies. Calamitic, or rod-shaped, liquid crystals are a major class of these materials. The molecular structure of a calamitic liquid crystal typically consists of a rigid core and flexible terminal chains.
Thiophene rings are incorporated into the rigid core of liquid crystals to enhance properties such as thermal stability and to influence the mesophase behavior. Research has indicated that 4-brominated thiophene-2-carboxylic acids are valuable starting materials in the synthesis of liquid crystals. researchgate.net this compound can be used to synthesize such molecules. The thiophene ring provides rigidity, while the bromine atom offers a reactive handle for coupling to other aromatic units to build up the mesogenic core. The ethyl ester can be hydrolyzed to the carboxylic acid and then reacted with a variety of alcohols to introduce different terminal chains, which are crucial for controlling the liquid crystalline phase and its temperature range. For example, the esterification with a long-chain alcohol can promote the formation of smectic or nematic phases.
Table 3: Compound Names
| Compound Name |
|---|
| This compound |
| 4-brominated thiophene-2-carboxylic acids |
| 5-(4-Nitrophenyl)-thiophene-2-carbaldehyde |
| 2-(4-(Dimethylamino)phenyl)-5-(4-nitrophenyl)thiophene |
| 5,5'-Bis(4-methoxyphenyl)-2,2'-bithiophene |
| Poly(3-hexylthiophene-2,5-diyl) |
| Dinaphtho[2,3-b:2',3'-f]thieno[3,2-b]thiophene |
| 2,7-Dioctyl google.combenzothieno[3,2-b] google.combenzothiophene |
Reactivity Profiles and Mechanistic Insights
Reactivity of the Carbon-Bromine Bond in Ethyl 4-bromothiophene-2-carboxylate
The carbon-bromine (C-Br) bond at the C4 position of this compound is the primary site of reactivity for a variety of cross-coupling reactions. This bond is susceptible to activation by transition metal catalysts, most notably those based on palladium. The activation process typically involves the oxidative addition of the C-Br bond to a low-valent metal center, such as palladium(0). This step is the initiation of many catalytic cycles and is crucial for forming new carbon-carbon or carbon-heteroatom bonds.
The strength and reactivity of the C-Br bond in halothiophenes are influenced by the electronic nature of the thiophene (B33073) ring and its other substituents. In the case of this compound, the electron-withdrawing nature of the ethoxycarbonyl group at the C2 position influences the electron density of the thiophene ring, which in turn affects the facility of the C-Br bond cleavage.
Cross-coupling reactions such as the Suzuki-Miyaura, Stille, and Heck reactions are commonly employed to functionalize the C4 position by replacing the bromine atom. For instance, in Suzuki-Miyaura coupling, the palladium catalyst facilitates the reaction between the bromothiophene derivative and an organoboron compound. Similarly, Stille coupling utilizes organotin reagents. These reactions underscore the lability of the C-Br bond under palladium catalysis, allowing for the introduction of a wide array of aryl, heteroaryl, and alkyl groups. The general preference for the reactivity of halogens in these couplings follows the order I > Br > Cl, making the bromo-substituted thiophene an ideal substrate with a good balance of reactivity and stability.
Influence of Substituents on Electronic Structure and Reaction Pathways
The electronic properties of the thiophene ring in this compound are significantly modulated by the two substituents: the bromo group at the C4 position and the ethoxycarbonyl group at the C2 position. Both are electron-withdrawing groups, but they exert their influence through different mechanisms—inductive and mesomeric (resonance) effects.
The bromine atom exerts a strong inductive electron-withdrawing effect (-I) due to its high electronegativity, and a weaker, deactivating mesomeric effect (+M) through its lone pairs. The ethoxycarbonyl group is a potent electron-withdrawing group through both inductive and mesomeric effects (-I, -M). The cumulative effect of these substituents is a significant polarization of the thiophene ring, making it more electron-deficient compared to unsubstituted thiophene. This reduced electron density deactivates the ring towards electrophilic aromatic substitution but, conversely, activates it towards nucleophilic aromatic substitution, although such reactions are less common for this specific substrate.
The electronic landscape of the molecule dictates the preferred reaction pathways. For instance, in palladium-catalyzed cross-coupling reactions, the electron-deficient nature of the thiophene ring can facilitate the oxidative addition step. Furthermore, the positions of the substituents guide the regioselectivity of further functionalization reactions. The presence of these groups can influence the acidity of the remaining C-H protons on the thiophene ring, potentially allowing for selective deprotonation and subsequent reaction at those sites. Computational studies on substituted thiophenes have shown that substituents can significantly alter the HOMO-LUMO gap and the charge distribution within the molecule, which are key factors in determining its reactivity.
Detailed Mechanistic Elucidation of Catalytic Transformations
The catalytic transformations of this compound, particularly palladium-catalyzed cross-coupling reactions, proceed through well-established catalytic cycles. The Suzuki-Miyaura coupling serves as a representative example to illustrate the mechanistic details.
The catalytic cycle is generally understood to involve three key steps:
Transmetalation: In this step, the organic group from the organoboron reagent (in the case of Suzuki coupling) is transferred to the palladium center, displacing the halide. This step requires the activation of the organoboron compound, typically by a base, to form a more nucleophilic "ate" complex.
Reductive Elimination: The final step involves the reductive elimination of the newly formed C-C bond from the Pd(II) complex, yielding the coupled product and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.
Table 1: Representative Palladium-Catalyzed Suzuki-Miyaura Coupling of Bromothiophene Derivatives
Conclusion and Future Research Directions
Synthesis and Derivatization Advances of Ethyl 4-bromothiophene-2-carboxylate
The synthesis of this compound is not detailed in isolation in recent literature but is typically achieved through established, robust chemical transformations. Standard synthetic routes include the esterification of 4-bromothiophene-2-carboxylic acid or the regioselective bromination of ethyl thiophene-2-carboxylate (B1233283). While these methods are effective, the broader field of thiophene (B33073) synthesis is rapidly advancing, with new methodologies that could be applied to produce this and related structures more efficiently. nih.gov Innovative approaches, such as the metal-catalyzed or base-promoted heterocyclization of functionalized alkynes, offer a direct and atom-economical pathway to highly substituted thiophenes, potentially allowing for the construction of the core ring with the desired substitution pattern in a single step. nih.govresearchgate.net
The true synthetic value of this compound lies in its potential for derivatization. The bromine atom at the C4 position serves as a versatile handle for a variety of cross-coupling reactions, such as the Suzuki-Miyaura reaction, to form new carbon-carbon bonds. This has been demonstrated in the synthesis of 5-arylthiophene-2-carboxylate derivatives from the related 5-bromothiophene precursor, a strategy directly applicable to the 4-bromo isomer. nih.gov The ester group at the C2 position also offers a site for modification. It can be hydrolyzed to the corresponding carboxylic acid, which can then be converted into amides, or reduced to a primary alcohol, opening up further synthetic possibilities. General methods for the derivatization of carboxylic acids, such as reaction with agents like 4'-bromophenacyl trifluoromethanesulfonate (B1224126) or 4-APEBA, could also be employed after hydrolysis to introduce functional tags for analytical purposes. nih.govnih.gov
Promising Avenues in Medicinal Chemistry and Materials Science Applications
Thiophene derivatives are a cornerstone in both medicinal chemistry and materials science due to their unique electronic properties and ability to act as bioisosteres of phenyl rings. researchgate.netnih.gov Although specific applications for this compound are not extensively documented, its role as a key intermediate is clear. Derivatives of the closely related 5-bromothiophene-2-carboxylic acid have been investigated for their spasmolytic (antispasmodic) activity, which is crucial for treating conditions like irritable bowel syndrome. nih.gov This suggests that novel derivatives synthesized from the 4-bromo isomer could also yield compounds with valuable pharmacological properties. Thiophene-containing molecules have shown a wide spectrum of biological activities, including antitubercular and anti-inflammatory effects. nih.govnih.gov
In materials science, thiophene-based oligomers and polymers are integral to the development of organic electronics, including solar cells and optoelectronic devices. nih.govnih.gov The electronic properties of these materials can be finely tuned by altering the substituents on the thiophene ring. Research into thiophene derivatives with donor-acceptor structures has revealed their potential for enhanced non-linear optical (NLO) properties. nih.gov this compound is an ideal starting material for creating such structures. The electron-withdrawing ester group and the modifiable bromine atom allow for the systematic introduction of different aryl groups, enabling a targeted approach to designing new NLO materials. nih.gov
Unexplored Reactivity and Opportunities for Novel Transformations
The reactivity of the thiophene ring is generally higher than that of benzene (B151609) in electrophilic substitution reactions, with the C2 and C5 positions being the most reactive. nih.govpharmaguideline.com In this compound, these positions are occupied. This directs attention to the C3 and C5 positions for further functionalization. The bromine at C4 and the carboxylate at C2 are both electron-withdrawing, which deactivates the ring towards electrophilic attack but makes it more susceptible to nucleophilic substitution.
A significant opportunity for novel transformations lies in the application of modern C-H functionalization techniques. Palladium/Norbornene (Pd/NBE) cooperative catalysis has recently emerged as a powerful tool for the direct vicinal difunctionalization of thiophenes. nih.gov This methodology could potentially be applied to this compound to introduce substituents at the C3 and C5 positions, creating highly complex and polysubstituted thiophene scaffolds that are difficult to access through traditional methods. nih.gov Furthermore, the reactivity of the C-Br bond in metal-catalyzed reactions beyond the standard Suzuki coupling, such as Rhodium-catalyzed transannulation reactions, remains an area ripe for exploration. organic-chemistry.org
Emerging Methodologies for Enhanced Thiophene Functionalization and Sustainable Synthesis
The future of thiophene chemistry is increasingly shaped by the principles of green and sustainable chemistry. benthamdirect.comeurekaselect.com Researchers are actively developing synthetic methods that minimize waste, avoid toxic metals, and use environmentally benign solvents. nih.gov Metal-free synthesis strategies, which might utilize elemental sulfur or potassium sulfide (B99878) as the sulfur source with precursors like cyclopropyl (B3062369) ethanols, are gaining traction. nih.gov Solvent-free reaction conditions or the use of greener alternatives like deep eutectic solvents are also becoming more common in thiophene synthesis. rsc.org
For functionalization, direct C-H activation and arylation are at the forefront of efficient and sustainable methodologies. nih.govorganic-chemistry.org These reactions create carbon-carbon bonds without the need for pre-functionalization (e.g., organometallic reagents), thus reducing the number of synthetic steps and improving atom economy. organic-chemistry.org Applying these advanced C-H functionalization strategies to readily available building blocks like this compound will be key to the sustainable synthesis of the next generation of complex thiophene-based materials and pharmaceuticals.
Research Findings Summary
| Category | Key Findings & Research Directions | Relevant Compounds | Citations |
| Synthesis | Advanced methods focus on heterocyclization of functionalized alkynes for atom economy. | Functionalized Alkynes | nih.govresearchgate.net |
| Derivatization | The bromine atom is a key handle for Suzuki cross-coupling reactions. The ester allows for hydrolysis and further modification. | 5-Arylthiophene-2-carboxylates | nih.gov |
| Medicinal Chemistry | Related bromothiophene derivatives show spasmolytic activity. Thiophenes are important pharmacophores. | Thiophene-based derivatives | nih.govnih.gov |
| Materials Science | Thiophene derivatives are used in organic electronics and can be designed for non-linear optical (NLO) applications. | Donor-acceptor substituted oligothiophenes | nih.govnih.gov |
| Novel Reactivity | Pd/NBE cooperative catalysis allows for direct vicinal C-H functionalization of the thiophene ring. | Polysubstituted thiophenes | nih.gov |
| Sustainable Methods | Green chemistry approaches include metal-free synthesis and the use of deep eutectic solvents. | Thiophene Chalcones | benthamdirect.comeurekaselect.comrsc.org |
Q & A
Basic: What are the common synthetic routes for Ethyl 4-bromothiophene-2-carboxylate, and how can purity be ensured during synthesis?
Answer:
The synthesis typically involves bromination of thiophene derivatives followed by esterification. A standard approach includes:
- Step 1: Bromination of thiophene-2-carboxylate derivatives using reagents like N-bromosuccinimide (NBS) under controlled conditions to achieve regioselectivity at the 4-position .
- Step 2: Esterification via reaction with ethanol in the presence of acid catalysts (e.g., H₂SO₄) to form the ethyl ester.
Purity Assurance: - Monitor reaction progress using Thin Layer Chromatography (TLC) to track intermediate formation .
- Purify via recrystallization (e.g., using isopropyl alcohol) or column chromatography to remove unreacted starting materials and byproducts .
- Confirm purity using ¹H/¹³C NMR and IR spectroscopy to verify absence of residual solvents or bromination byproducts .
Basic: What spectroscopic techniques are essential for characterizing this compound, and how are key functional groups identified?
Answer:
- ¹H/¹³C NMR:
- IR Spectroscopy:
Advanced: How can researchers address challenges in scaling up the synthesis of this compound to minimize impurities?
Answer:
Large-scale synthesis often leads to impurities like dibrominated byproducts or unreacted starting materials due to inefficient mixing or heat transfer . Mitigation strategies include:
- Optimized Reaction Conditions:
- Use high-efficiency stirrers and temperature-controlled reactors to ensure homogeneity and prevent localized overheating.
- Employ dropwise addition of brominating agents to control exothermic reactions.
- Purification Workflow:
- Distillation under reduced pressure to separate low-boiling-point impurities.
- Convert crude products to stable derivatives (e.g., acetals) for easier isolation .
Advanced: What strategies are employed to analyze and resolve contradictions in reactivity data during cross-coupling reactions involving this compound?
Answer:
Contradictions in Suzuki or Buchwald-Hartwig coupling yields may arise from steric hindrance or electronic effects of the bromine and ester groups. Methodological approaches include:
- Computational Modeling:
- Experimental Validation:
- Screen ligands (e.g., XPhos, SPhos) to enhance catalytic activity of palladium complexes.
- Compare kinetic data (e.g., reaction half-life) under varying conditions to identify rate-limiting steps .
Advanced: How is this compound utilized as a building block in drug discovery, and what mechanistic studies validate its bioactivity?
Answer:
The compound is a precursor for anticancer and anti-inflammatory agents. Key applications include:
- Structure-Activity Relationship (SAR) Studies:
- Introduce substituents (e.g., amino, fluoro) at the 3- or 5-positions to modulate interactions with biological targets like kinases or cyclooxygenases .
- Mechanistic Probes:
- Fluorescence polarization assays to measure binding affinity to target proteins.
- Molecular docking simulations to visualize interactions with enzyme active sites, guided by crystallographic data from related thiophene derivatives .
Advanced: What methodologies assess the environmental persistence and degradation pathways of this compound?
Answer:
Environmental risk assessment involves:
- Hydrolysis Studies:
- Expose the compound to aqueous buffers at varying pH (4–9) and analyze degradation products (e.g., thiophene-2-carboxylic acid) via LC-MS .
- Photodegradation:
- Use UV irradiation chambers to simulate sunlight exposure and quantify bromine release via ion chromatography.
- Microbial Degradation:
- Incubate with soil microbiota and track metabolic intermediates (e.g., des-esterified derivatives) using GC-MS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
